(2-Benzylpyrimidin-4-yl)methanamine
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Overview
Description
(2-Benzylpyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a benzyl group attached to the second position of the pyrimidine ring and a methanamine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methanamine Group: The methanamine group can be added through reductive amination, where the pyrimidine derivative is reacted with formaldehyde and ammonium chloride under reducing conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanamine group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Benzylpyrimidin-4-yl)methanamine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.
Comparison with Similar Compounds
(2-Phenylpyrimidin-4-yl)methanamine: Similar structure but with a phenyl group instead of a benzyl group.
(2-Methylpyrimidin-4-yl)methanamine: Contains a methyl group at the second position instead of a benzyl group.
(2-Benzylpyrimidin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (2-Benzylpyrimidin-4-yl)methanamine is unique due to the presence of both a benzyl group and a methanamine group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-benzylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C12H13N3/c13-9-11-6-7-14-12(15-11)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI Key |
AYDLUUJKJFQILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=N2)CN |
Origin of Product |
United States |
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